molecular formula C10H10ClNO3S2 B3003870 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide CAS No. 1428355-09-2

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B3003870
CAS No.: 1428355-09-2
M. Wt: 291.76
InChI Key: VADWKOFROBHMBG-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (CAS 1428355-09-2) is a heterocyclic sulfonamide compound with a molecular formula of C10H10ClNO3S2 and a molecular weight of 291.77 g/mol . This chemical belongs to a class of five-membered heterocyclic sulfonamides that are extensively investigated as potent inhibitors of carbonic anhydrase (CA) isoforms . These enzymes play critical roles in numerous physiological processes, and their inhibition has therapeutic potential in a wide range of diseases, including glaucoma, epilepsy, obesity, and cancer . The compound features a thiophene-sulfonamide head that acts as a zinc-binding group (ZBG), crucial for the inhibition of the CA active site, linked via an ethyl chain to a furan-3-yl tail, which can be instrumental in modulating potency and selectivity towards specific CA isoforms . Researchers value this scaffold for exploring novel anti-glaucoma agents, as similar sulfonamides have demonstrated significant intraocular pressure (IOP) lowering activity in vivo, and for its potential in anti-cancer research, targeting tumor-associated isoforms CA IX and XII . It is supplied for research purposes such as in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and cellular efficacy models. This product is For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWKOFROBHMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing sulfonamide groups exhibit various biological activities. The specific activities associated with 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide include:

  • Antibacterial Activity: The sulfonamide moiety is known for its effectiveness against a range of bacterial infections by inhibiting bacterial folate synthesis.
  • Antitumor Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Antioxidant Properties: The furan component may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Case Study 1: Antibacterial Evaluation

A study conducted on sulfonamide derivatives demonstrated that modifications to the sulfonamide scaffold significantly influenced antibacterial potency. In vitro assays indicated that this compound exhibited promising activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In another research project, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting that this compound could be further explored for its antitumor properties.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be insightful:

Compound NameKey FeaturesBiological Activity
5-Chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamideLacks furan ringModerate antibacterial activity
N-(1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamideLacks chlorine atomAltered reactivity; lower potency
This compoundContains both furan and chlorineEnhanced antibacterial and antitumor activity

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Variations

The compound belongs to a broader class of thiophene sulfonamides, which are often explored for pharmacological activities. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
Target Compound C₁₀H₁₀ClNO₃S₂ 5-Cl-thiophene; 2-(furan-3-yl)ethyl 291.77
5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide C₁₄H₁₃NO₃S₂ 5-ethynyl-thiophene; 2-phenoxyethyl ~307.38
E-6801 (5-HT6 ligand) C₁₆H₁₈ClN₅O₂S₂ Indole-imidazothiazole core 435.93
5-Chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide C₁₅H₁₆ClN₂O₂S₂ 5-Cl-thiophene; piperidin-1-ylphenyl 363.89
5-Chloro-N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-sulfonamide C₁₇H₂₂ClN₂O₃S₂ 5-Cl-thiophene; morpholino-p-tolyl-ethyl 409.95

Key Observations :

  • Unlike E-6801 (a 5-HT6 receptor agonist with an imidazothiazole-indole core), the target lacks fused heterocyclic systems, which may reduce receptor selectivity .
  • Ethynyl-substituted analogs (e.g., 5a in ) exhibit higher molecular weights due to extended alkyne chains but share the thiophene sulfonamide scaffold.
Antitumor Activity :
  • Ethynyl-substituted thiophene sulfonamides (e.g., 5a–5h in ) were synthesized for antitumor screening, though yields varied (27–53%). The target’s furan group may modulate cytotoxicity differently compared to phenoxyethyl or naphthyloxyethyl substituents.
Neuroinflammatory Targets :
  • The target’s chlorine atom could similarly influence redox or protein-binding interactions.
Receptor Modulation :
  • E-6801 and E-6837 act as partial agonists at 5-HT6 receptors, with cAMP responses enhanced by forskolin . The target’s furan-ethyl group may confer distinct efficacy due to differences in hydrogen-bonding capacity versus indole-based ligands.

Physicochemical Properties

  • Solubility : The furan ring’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ).
  • Lipophilicity: The target’s Cl atom and sulfonamide group likely increase logP relative to unsubstituted thiophenes but reduce it compared to morpholino-containing analogs ().

Biological Activity

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a sulfonamide compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₄H₁₂ClN₁O₄S
Molecular Weight 389.9 g/mol
CAS Number 2097925-80-7

The mechanism of action of this compound primarily involves its interaction with various biological targets. The sulfonamide group is known to mimic natural substrates, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to diverse biological effects, particularly in inflammatory and infectious processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
  • The compound displays synergistic effects when combined with other antibiotics, enhancing their efficacy.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Synergistic Agent
Staphylococcus aureus0.25Ciprofloxacin
Escherichia coli0.5Ketoconazole

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties in various assays:

  • It inhibits nitric oxide (NO) production in LPS-stimulated macrophages.
  • The half-maximal inhibitory concentration (IC50) values for NO production are comparable to known anti-inflammatory agents.

Table 2: Anti-inflammatory Activity Data

Assay TypeIC50 (µM)Positive Control
NO Production in RAW 264.7 Cells40Quercetin (16.3 µM)
COX Inhibition25Indomethacin (13.2 µM)

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial properties against various bacterial strains, revealing that the compound effectively inhibited growth at low concentrations and demonstrated potential as a lead compound for antibiotic development .
  • Anti-inflammatory Studies : Research focused on the anti-inflammatory effects of the compound in cellular models showed significant reductions in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
  • Carbonic Anhydrase Inhibition : The compound was evaluated for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance. It exhibited nanomolar-level potency, indicating its potential as a therapeutic agent for conditions requiring modulation of this enzyme .

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